molecular formula C21H22N6O3 B609778 OSI-027 CAS No. 936890-98-1

OSI-027

货号 B609778
CAS 编号: 936890-98-1
分子量: 406.45
InChI 键: JROFGZPOBKIAEW-HAQNSBGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2 with IC50 values of 22nM and 65nM, respectively . It is developed as a potent anticancer agent through inhibiting mTORC1 and mTORC2 . It shows more than 100-fold selectivity against mTOR over other PI3K-related kinases in biochemical assays .


Molecular Structure Analysis

The molecular formula of this compound is C21H22N6O3 . The molecular weight is 406.44 g/mol . The InChI is 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14 (25-16 (13)15)17-18-19 (22)23-10-24-27 (18)20 (26-17)11-5-7-12 (8-6-11)21 (28)29/h2-4,9-12,25H,5-8H2,1H3, (H,28,29) (H2,22,23,24) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that this compound can inhibit both mTORC1 and mTORC2 pathways by directly hijacking the ATP-binding site of mTOR proteins .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is insoluble in water and ethanol but soluble in DMSO to a concentration of 32.5 mg/mL .

科学研究应用

肿瘤学:增强化疗疗效

OSI-027 已展现出增强化疗药物疗效的潜力。 例如,在胰腺导管腺癌 (PDAC) 中,this compound 被发现可以抑制细胞增殖并增强吉西他滨 (一种常用的化疗药物) 的治疗效果 {svg_1}。这种双重作用可能克服药物耐药性,这是癌症治疗中的一个重大障碍。

细胞代谢:调节自噬

作为一种有效的 mTOR 抑制剂,this compound 在调节自噬中起着至关重要的作用,自噬是一种涉及细胞成分降解和再循环的细胞过程 {svg_2}。自噬是细胞代谢和存活中的一个关键过程,尤其是在压力条件下,this compound 触发该过程的能力会导致癌细胞死亡,从而提供一种潜在的治疗策略。

细胞增殖:抑制癌细胞生长

This compound 已被证明可以使细胞周期停滞在 G0/G1 期,有效地抑制各种癌细胞系的增殖 {svg_3}。通过靶向和下调参与细胞生长的关键蛋白,this compound 可以抑制癌细胞的无限制增殖特性。

细胞存活:靶向 mTOR 信号传导

mTOR 信号通路对于细胞存活至关重要,this compound 抑制 mTORC1 和 mTORC2 通路的的能力使其发挥强大的抗癌作用 {svg_4}。通过破坏这些通路,this compound 可以诱导细胞死亡并抑制癌细胞内的存活信号。

细胞死亡:诱导凋亡

This compound 可以在具有活化的 PI3K–AKT 信号传导的肿瘤细胞系中诱导凋亡,这是一种程序性细胞死亡形式 {svg_5}。这一点尤其重要,因为许多癌症在该通路中表现出失调,而 this compound 诱导凋亡的能力可以作为一种靶向癌症治疗方法来利用。

细胞周期阻滞:阻止癌症进展

通过抑制 mTOR 通路中的关键蛋白,this compound 可以引起细胞周期阻滞,从而阻止癌细胞的进展 {svg_6}。这种效果对于阻止癌细胞的扩散和生长至关重要,并且可能是癌症治疗方案中的一项宝贵资产。

作用机制

Target of Action

OSI-027, also known as ASP7486, is a selective and potent dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 . These complexes are part of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently activated in human cancers . mTORC1 and mTORC2 regulate cell growth, metabolism, proliferation, and survival .

Mode of Action

This compound shows more than 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, PI3Kγ, and DNA-PK . It inhibits the phosphorylation of the mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT . This results in the downregulation of phosphor-Akt, phosphor-p70S6k, phosphor-4EBP1, cyclin D1, and cyclin-dependent kinase4 (CDK4) .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by this compound affects the PI3K/AKT/mTOR pathway . This pathway integrates both extracellular and intracellular signals and serves as a central regulator of cell metabolism, growth, proliferation, and survival . The inhibition of this pathway by this compound leads to the arrest of the cell cycle in the G0/G1 phase .

Pharmacokinetics

It has been observed that this compound shows concentration-dependent pharmacodynamic effects on the phosphorylation of 4e-bp1 and akt in tumor tissue .

Result of Action

This compound potently inhibits the proliferation of several rapamycin-sensitive and -insensitive nonengineered and engineered cancer cell lines. It also induces cell death in tumor cell lines with activated PI3K–AKT signaling . In addition, this compound has been observed to inhibit the proliferation of certain cancer cells by arresting the cell cycle in the G0/G1 phase .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, in a study on colon cancer cells, this compound was found to be more effective in inhibiting cell proliferation than rapamycin . .

安全和危害

OSI-027 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

OSI-027 has shown robust antitumor activity in several different human xenograft models representing various histologies . It has also been found to reduce the migratory and metastatic capacity of cholangiocarcinoma cells in vitro . These findings suggest that dual inhibitors like this compound could help block refractory or recurrent cancers and perhaps other neoplasms .

属性

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025951
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936890-98-1
Record name OSI-027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSI-027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of OSI-027?

A1: Unlike rapamycin analogs that allosterically inhibit mTORC1, this compound directly targets the catalytic kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. [, , , , , ] This dual inhibition results in more potent suppression of downstream signaling compared to rapamycin. []

Q2: How does this compound affect downstream signaling pathways?

A2: this compound inhibits phosphorylation of key mTORC1 substrates like 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT (at Ser473). [, , , ] This leads to downregulation of cyclin D1, a key protein involved in cell cycle progression, and impacts the translation of other genes crucial for proliferation and survival in various cancer cells. [, , ]

Q3: What is the significance of this compound's dual inhibition of mTORC1 and mTORC2 compared to rapamycin?

A3: Rapamycin primarily inhibits mTORC1, leading to feedback activation of AKT through mTORC2, which can limit its efficacy. [, ] this compound, by inhibiting both complexes, overcomes this feedback mechanism, resulting in more potent antitumor activity. [, , , , ]

Q4: How does this compound affect autophagy in cancer cells?

A4: While both mTORC1 and mTORC2 negatively regulate autophagy, this compound's dual inhibition induces autophagy in various cancer cell lines, including renal cell carcinoma and BCR-ABL-expressing leukemia cells. [, , ] This induction of autophagy can sometimes limit this compound's pro-apoptotic effects. [, ]

Q5: Does this compound affect the epithelial-mesenchymal transition (EMT)?

A5: Research suggests that this compound can induce EMT in pancreatic cancer cells, potentially contributing to drug resistance. [] This effect appears to be mediated by ARK5, and combining ARK5 inhibition with this compound may enhance its efficacy. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound exhibits potent antiproliferative activity against a broad range of cancer cell lines, including those sensitive and insensitive to rapamycin. [, , , ] It induces cell cycle arrest, primarily in the G0/G1 phase, and apoptosis in various cancer cell lines. [, , , , , , ]

Q7: What are the in vivo effects of this compound in preclinical cancer models?

A7: this compound demonstrates robust antitumor activity in xenograft models of various cancers, including breast, colon, pancreatic, and lung cancers. [, , , , , ] It significantly reduces tumor growth and improves survival in these models. [, , , , ]

Q8: Has this compound shown any benefit in combination with other anticancer agents?

A8: Preclinical studies indicate that this compound synergizes with various chemotherapeutic agents, such as gemcitabine, doxorubicin, and oxaliplatin, enhancing their efficacy in different cancer models. [, , , , ] It also demonstrates synergy with EGFR inhibitors like erlotinib and cetuximab in head and neck cancer models. []

Q9: What is the current clinical development status of this compound?

A10: this compound has been evaluated in Phase I clinical trials for solid tumors and lymphoma. [, ] These trials aimed to assess its safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。